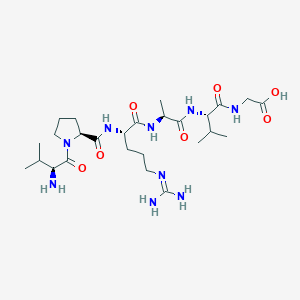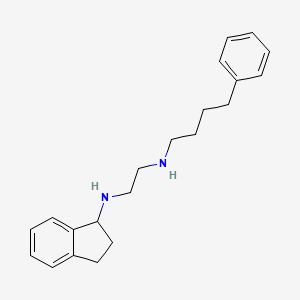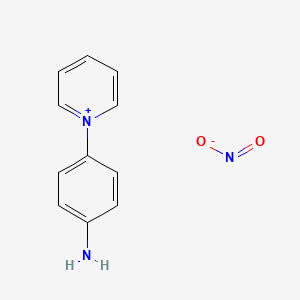![molecular formula C8H13NO2 B12575357 2-Oxa-7-azaspiro[4.5]decan-1-one](/img/structure/B12575357.png)
2-Oxa-7-azaspiro[4.5]decan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Oxa-7-azaspiro[4.5]decan-1-one is a spirocyclic compound characterized by a unique bicyclic structure where two rings are connected through a single carbon atom. This compound is part of a broader class of spiro compounds, which are known for their inherent rigidity and three-dimensional structural properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxa-7-azaspiro[4.5]decan-1-one can be achieved through various synthetic routes. One common method involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane, followed by cyclization . Another approach includes the use of a Prins/pinacol cascade reaction, which involves the reaction of aldehydes with 1-(4-hydroxybut-1-en-2-yl)cyclobutanol under Lewis acid catalysis .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and use of continuous flow reactors, can be applied to scale up the laboratory methods mentioned above.
Analyse Chemischer Reaktionen
Types of Reactions
2-Oxa-7-azaspiro[4.5]decan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different spirocyclic amines.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce spirocyclic amines .
Wissenschaftliche Forschungsanwendungen
2-Oxa-7-azaspiro[4.5]decan-1-one has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 2-Oxa-7-azaspiro[4.5]decan-1-one involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound have been shown to inhibit enzymes like FGFR4 and vanin-1, which play crucial roles in various biological processes . The compound’s spirocyclic structure allows it to fit into enzyme active sites and receptor binding pockets, thereby modulating their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,8-Diazaspiro[4.5]decan-1-one: Known for its use as a selective TYK2/JAK1 inhibitor.
8-Oxa-2-azaspiro[4.5]decane: Exhibits biological activity as an FGFR4 inhibitor.
7-Benzyl-2-oxa-7-azaspiro[4.5]decan-1-one: Used in early drug discovery research.
Uniqueness
2-Oxa-7-azaspiro[4.5]decan-1-one stands out due to its unique combination of an oxygen and nitrogen atom within the spirocyclic framework. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research .
Eigenschaften
Molekularformel |
C8H13NO2 |
|---|---|
Molekulargewicht |
155.19 g/mol |
IUPAC-Name |
2-oxa-9-azaspiro[4.5]decan-1-one |
InChI |
InChI=1S/C8H13NO2/c10-7-8(3-5-11-7)2-1-4-9-6-8/h9H,1-6H2 |
InChI-Schlüssel |
BKRAWQQXRQMLTH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(CCOC2=O)CNC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3-(1-Piperidinylmethyl)-1,2,4,5,6,7-hexahydropyrazolo[3,4-b]azepine](/img/structure/B12575329.png)


![4,4'-{Disulfanediylbis[(1H-tetrazole-5,1-diyl)]}dibenzoic acid](/img/structure/B12575338.png)

![2-{[3,5-Bis(trifluoromethyl)anilino]methyl}-4-chlorophenol](/img/structure/B12575348.png)
![N-[24-(Trimethoxysilyl)tetracosyl]methanediamine](/img/structure/B12575350.png)
![N-{4-[(E)-(Hydrazinylmethylidene)amino]butyl}decanamide--hydrogen chloride (1/1)](/img/structure/B12575362.png)
![5,7-Dioxa-1-azabicyclo[6.2.0]decane](/img/structure/B12575365.png)
